

# AEE788: Application Notes and Protocols for Cell Culture

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## Compound of Interest

Compound Name: AEE788

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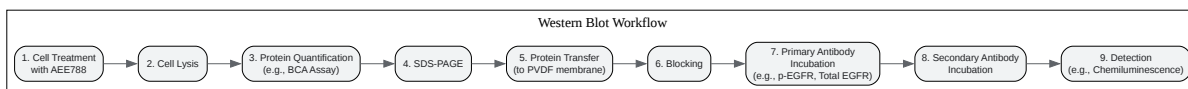
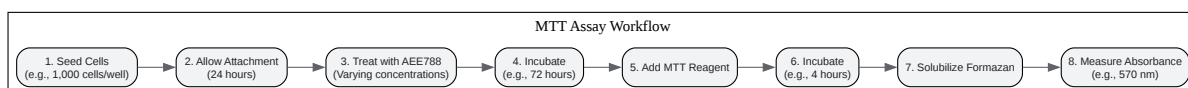
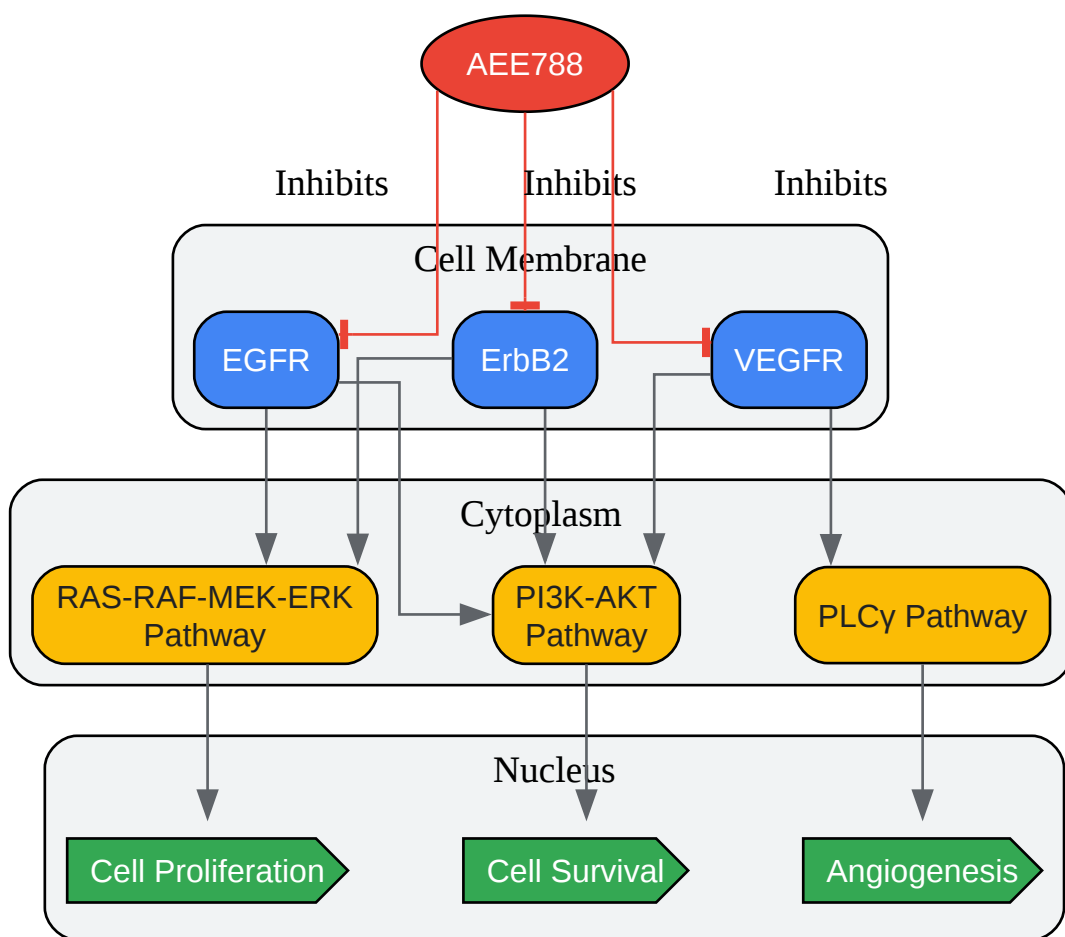
## Abstract

**AEE788** is a potent, orally bioavailable small molecule inhibitor that demonstrates significant activity against multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) families, playing a crucial role in cancer cell proliferation and angiogenesis.[3][4][5] These application notes provide a comprehensive overview of **AEE788**, including its mechanism of action, recommended working concentrations for cell culture experiments, and detailed protocols for its use in various in vitro assays.

## Mechanism of Action

**AEE788** functions as a dual inhibitor of the EGFR/ErbB2 and VEGFR tyrosine kinase families.[5][6] By binding to the ATP-binding site of these receptors, **AEE788** blocks their phosphorylation and subsequent activation of downstream signaling pathways.[7] This inhibition leads to a reduction in cell proliferation, migration, and survival, as well as an anti-angiogenic effect by targeting endothelial cells.[3][5] The primary targets of **AEE788** include EGFR (ErbB1), ErbB2 (HER2), KDR (VEGFR-2), and Flt-1 (VEGFR-1).[6]

## Signaling Pathway Targeted by AEE788



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